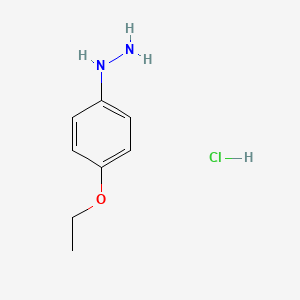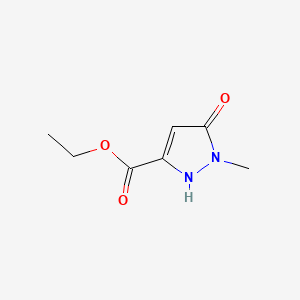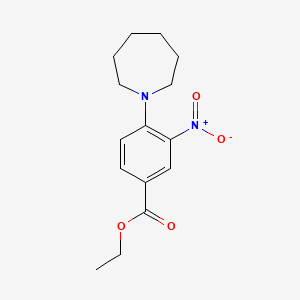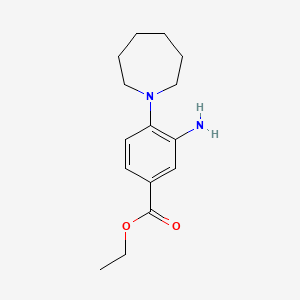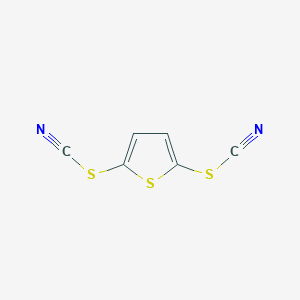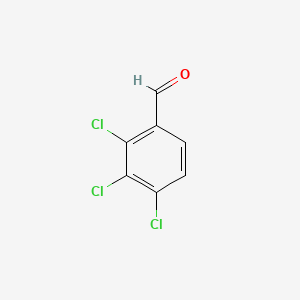
2,3,4-Trichlorobenzaldehyde
Vue d'ensemble
Description
2,3,4-Trichlorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl3O and a molecular weight of 209.46 . It is used in various chemical reactions as a reagent .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trichlorobenzaldehyde consists of a benzene ring substituted with three chlorine atoms and one formyl group . The exact positions of these substituents on the benzene ring give the compound its unique properties .Chemical Reactions Analysis
While specific chemical reactions involving 2,3,4-Trichlorobenzaldehyde are not detailed in the search results, it’s known that this compound can participate in various chemical reactions due to the presence of the formyl group and the chlorine atoms .Physical And Chemical Properties Analysis
2,3,4-Trichlorobenzaldehyde has a melting point of 86 °C and a predicted boiling point of 279.5±35.0 °C . The predicted density is 1.529±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A novel series of 4-aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles were synthesized using 2,3,5-trichlorobenzenecarbothioamide and phenacyl bromide/dichloroacetone. Additionally, 2,3,5-Trichlorobenzaldehyde thiosemicarbazone was treated with phenacyl bromide to produce 4-aryl-2-(2,3,5-trichlorophenylidenehydrazino)-1,3-thiazoles. These compounds, characterized by IR, H NMR, and mass spectral studies, demonstrated promising antibacterial and antifungal activities in preliminary screenings, highlighting their potential as antimicrobial agents (Karegoudar et al., 2008).
Crystal Structure and Biological Activity
The crystal structure and biological activity of a novel compound synthesized from 4-chlorobenzaldehyde were investigated. This study not only provided insights into the molecular geometry and optimized state of the compound but also suggested its fungicidal efficacy against specific pathogens, demonstrating the potential for agricultural applications (Tian Da-ting et al., 2013).
Heat Capacity and Thermodynamic Properties
Research on the heat capacity and thermodynamic properties of 2,4-dichlorobenzaldehyde, closely related to 2,3,4-trichlorobenzaldehyde, provides a foundation for understanding the physical properties and stability of chlorinated benzaldehydes. This study, which detailed measurements over a wide temperature range, offers essential data for the material's processing and application in various chemical syntheses (Shaoxu Wang et al., 2004).
Drug Delivery Systems
The design and synthesis of new pH- and thermo-responsive chitosan hydrogels, using a multi-functional cross-linker derived from salicylaldehyde, underscore the potential of utilizing chemical derivatives in developing smart materials for targeted drug delivery. These hydrogels exhibit significant stimuli-response, which could revolutionize how drugs are delivered to specific body parts, enhancing the effectiveness and reducing side effects (Karimi et al., 2018).
Supramolecular Interactions
The supramolecular interactions of 1,2,3-triazoles, accessible through click chemistry involving azides and terminal acetylenes, have found extensive applications beyond initial expectations. These interactions enable the development of complex molecular architectures for use in catalysis, anion recognition, and photochemistry, demonstrating the broad applicability of triazole derivatives in advanced material science and drug development (Schulze & Schubert, 2014).
Safety And Hazards
While specific safety and hazard information for 2,3,4-Trichlorobenzaldehyde is not available in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .
Propriétés
IUPAC Name |
2,3,4-trichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOOOIUXYRHDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941047 | |
| Record name | 2,3,4-Trichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichlorobenzaldehyde | |
CAS RN |
19361-59-2 | |
| Record name | Benzaldehyde, 2,3,4-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019361592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




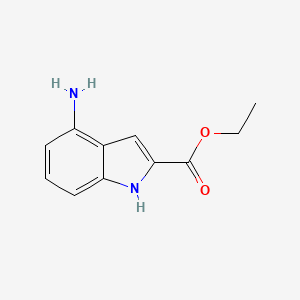
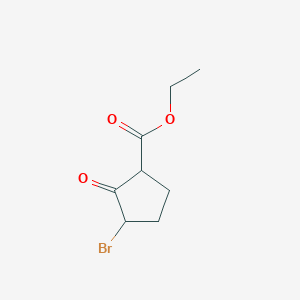
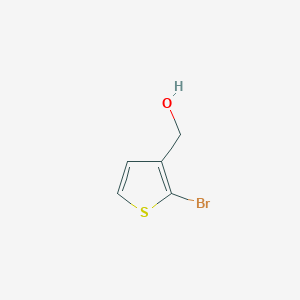
![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)

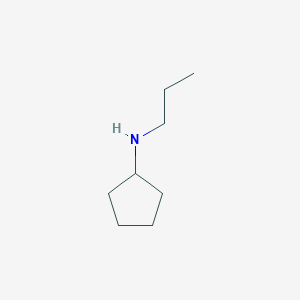
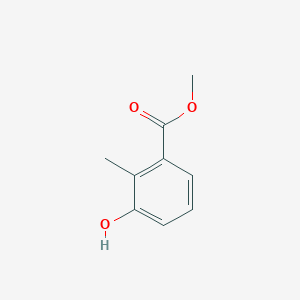
![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)
